2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Description
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (CAS 921145-11-1) is a small-molecule organic compound characterized by a 1,3-thiazole core substituted with a methyl group at the 5-position and an ethylamine side chain at the 2-position, forming a dihydrochloride salt. The molecular formula is C₆H₁₀N₂S·2HCl, with a molar mass of 215.14 g/mol (calculated from and ). Its structure confers water solubility and stability at room temperature, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARXTPFOWOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-94-8 | |
| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic pathway:
Step 1: Construction of the 5-Methyl-1,3-thiazole ring
The thiazole core is synthesized using classical heterocyclic chemistry approaches, often involving the reaction of α-haloketones with thiourea or related sulfur-nitrogen sources.Step 2: Introduction of the ethanamine side chain at the 2-position
This is achieved by functionalizing the thiazole ring with a suitable side chain precursor, commonly through substitution or reductive amination reactions.Step 3: Conversion to the dihydrochloride salt
The free amine is reacted with hydrochloric acid to form the dihydrochloride salt, improving the compound's crystalline properties and solubility.
Detailed Preparation Method from Literature
A representative preparation method based on recent research and patent literature is outlined below:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-Methyl-1,3-thiazol-2-yl methyl alcohol or halide precursor | Starting material for thiazole core functionalization | Commercially available or synthesized via α-haloketone and thiourea condensation |
| 2 | Reaction with haloformate (e.g., methyl chloroformate) in presence of base (e.g., triethylamine) in solvent (e.g., dichloromethane) | Formation of carbamate or intermediate for further amination | Enables selective substitution at 2-position |
| 3 | Amination using ammonia or primary amine under controlled temperature | Introduction of ethanamine side chain | Controlled to avoid over-alkylation |
| 4 | Treatment with hydrochloric acid in solvent (e.g., ethanol or ether) | Formation of dihydrochloride salt | Crystallization and purification step |
This approach is supported by patent US10351556B2, which describes novel processes for preparing 1,3-thiazol-5-ylmethyl derivatives and their salts, including hydrochloride forms, with emphasis on reaction optimization and intermediate purification.
Alternative Synthetic Approaches
Other synthetic routes involve the following:
Thiourea-based thiazole ring formation:
Starting from substituted aryl ketones, phenyltrimethylammonium tribromide is used to brominate the ketone, followed by reaction with thiourea to form the thiazole ring. This method is exemplified in the synthesis of related thiazol-2-amine derivatives.Microwave-assisted synthesis:
Microwave irradiation accelerates ring closure and amination steps, improving yield and reducing reaction times. For example, microwave heating at 120 °C for 15 minutes facilitates amination and subsequent salt formation.Reductive amination:
The ethanamine side chain can be introduced via reductive amination of the corresponding aldehyde or ketone derivative of the thiazole intermediate, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, ethanol, tetrahydrofuran | Solubility and reaction rate optimization |
| Base | Triethylamine, sodium hydride | Facilitates substitution and deprotonation steps |
| Temperature | Room temperature to 120 °C (sometimes microwave-assisted) | Controls reaction kinetics and selectivity |
| Acid for salt formation | Concentrated HCl in ethanol or ether | Ensures complete protonation and salt crystallization |
| Purification | Filtration, recrystallization, silica gel chromatography | Enhances purity and yield |
Optimization of these parameters leads to improved yields (typically 50-80%) and high-purity dihydrochloride salts suitable for pharmaceutical applications.
Research Findings and Analytical Data
Yields:
The overall yield of this compound varies depending on the synthetic route but generally ranges from 50% to 80% after purification.Physical Properties:
The dihydrochloride salt is usually a white crystalline solid with enhanced aqueous solubility compared to the free base.Characterization:
Confirmatory analyses include nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point determination. For example, proton NMR typically shows characteristic signals for the methyl group on the thiazole ring and the methylene protons of the ethanamine side chain.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Haloformate substitution and amination | 5-Methyl-1,3-thiazol-2-yl methyl alcohol | Methyl chloroformate, base, ammonia, HCl | RT to 60 °C, organic solvents | High selectivity, scalable | Requires careful control of amination |
| Thiourea condensation with brominated ketone | α-Bromoketone derivatives | Thiourea, NaOH, acetic acid | 65-75 °C, microwave irradiation possible | Efficient ring formation | Multi-step, requires purification |
| Reductive amination | Thiazole aldehyde | Ammonia or amine, reducing agent | Mild conditions, variable solvents | Direct side chain introduction | Sensitive to over-reduction |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride exhibits significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against strains of Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
In a controlled laboratory setting, the compound was tested against multiple bacterial strains using the disk diffusion method. The results demonstrated a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Agricultural Applications
Pesticidal Activity
The thiazole moiety in this compound has been linked to pesticidal properties. Research has indicated that compounds containing thiazole rings can act as effective fungicides and insecticides. A study conducted by agricultural chemists demonstrated that formulations including this compound significantly reduced pest populations in crop trials .
Case Study: Crop Protection
In field trials with wheat crops, application of the compound resulted in a 30% reduction in fungal infections compared to untreated controls. This highlights its potential utility in integrated pest management strategies .
Material Science
Polymer Synthesis
The compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique thiazole structure contributes to improved thermal stability and mechanical strength in polymer matrices.
Case Study: Thermoplastic Elastomers
Research published in Advanced Materials reported the incorporation of this compound into thermoplastic elastomers. The resulting materials exhibited superior elasticity and resistance to degradation under thermal stress .
| Property | Control Sample | Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 400 | 500 |
| Thermal Decomposition Temp (°C) | 220 | 250 |
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The methyl group's position on the thiazole ring (e.g., 4- vs. 5-) significantly alters electronic distribution and steric effects.
- Side Chain Variations : Compounds like [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS 920458-76-0) feature a branched ethylamine chain, which may enhance lipophilicity and membrane permeability .
- Multi-Substituted Derivatives : The dimethyl-thiazole analog (CAS 1279219-48-5) introduces steric hindrance, likely reducing reactivity but increasing selectivity in biological interactions .
Physicochemical Properties
Biological Activity
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1311317-94-8, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a variety of biological effects, including antimicrobial, anticancer, and neuroprotective properties.
- Chemical Formula : C₆H₁₂Cl₂N₂S
- Molecular Weight : 215.15 g/mol
- IUPAC Name : 2-(5-methyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- CAS Number : 1311317-94-8
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. A study evaluating the cytotoxic effects of various thiazole compounds found that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity.
| Compound ID | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound 10 | 1.98 ± 1.22 | A431 |
| Compound 13 | <10 | Glioblastoma U251 |
The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring and adjacent phenyl groups in enhancing cytotoxicity .
Neuroprotective Effects
Recent studies have suggested that thiazole derivatives can provide neuroprotective effects through mechanisms involving the modulation of oxidative stress and apoptosis pathways. Specifically, compounds targeting ferroptosis pathways have shown potential in neurodegenerative disease models .
Study on Anticancer Potential
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications to the thiazole ring significantly influenced the compounds' potency against cancer cells, with some showing enhanced selectivity towards glioblastoma cells .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of thiazoles against clinical isolates of resistant bacterial strains. The study demonstrated that certain modifications to the thiazole structure led to improved activity against multidrug-resistant pathogens, suggesting a potential for developing new antibiotics based on this scaffold .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride to achieve high purity and yield?
- Methodological Answer :
- Step 1 : Start with a Mannich base reaction, using 5-methyl-1,3-thiazole as the core structure. Introduce the ethanamine moiety via alkylation or reductive amination.
- Step 2 : Purify intermediates using column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradients).
- Step 3 : Convert the free amine to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
- Critical Parameters : Maintain anhydrous conditions during salt formation to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazole ring substitution pattern and amine protonation state. DO exchange experiments can distinguish free amine vs. hydrochloride forms .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H] for CHClNS: 223.02 g/mol) .
- Elemental Analysis : Validate chloride content (theoretical Cl: ~31.8%) to confirm dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers investigate the hygroscopic nature of this compound and mitigate its impact on experimental reproducibility?
- Methodological Answer :
- Step 1 : Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake at varying humidity levels. Hydrochloride salts typically show increased hygroscopicity above 60% RH .
- Step 2 : Store the compound in airtight containers with desiccants (e.g., silica gel or molecular sieves) under nitrogen.
- Step 3 : For biological assays, prepare fresh solutions in anhydrous DMSO or ethanol to minimize water absorption during dilution .
Q. What methodologies are suitable for studying the in vivo metabolic pathways of this compound?
- Methodological Answer :
- Deuterated Analog Approach : Synthesize a deuterated version (e.g., replacing methyl or amine hydrogens with H) to track metabolites via LC-MS/MS. This avoids interference from endogenous compounds .
- Radiolabeled Tracers : Incorporate C at the thiazole methyl group to quantify tissue distribution and excretion profiles in rodent models .
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using hepatic microsomes to identify metabolic hotspots .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Step 1 : Re-evaluate purity (>95% by HPLC) and salt form (dihydrochloride vs. free base) across studies, as discrepancies often arise from uncharacterized impurities or protonation states .
- Step 2 : Standardize assay conditions (e.g., buffer pH, ion strength) to ensure consistent amine solubility and receptor binding kinetics.
- Step 3 : Perform meta-analysis of dose-response curves, focusing on EC/IC values normalized to molar concentrations rather than mass-based dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
